2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide
Description
This compound features a 1,2,3,4-tetrazole core substituted with a 3,4-dimethoxybenzenesulfonamido group and an acetamide side chain. The acetamide group adds flexibility, which could modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c1-28-14-8-7-13(9-15(14)29-2)30(26,27)19-11-3-5-12(6-4-11)23-17(25)22(20-21-23)10-16(18)24/h3-9,19H,10H2,1-2H3,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXYIAGEQEAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrazole ring and a sulfonamide group, which are known to influence biological activity significantly.
Biological Activity Overview
The biological activities of sulfonamide derivatives, including the target compound, are diverse and include:
- Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. They inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Potential : Recent studies suggest that certain sulfonamide derivatives can induce apoptosis in cancer cells.
Pharmacological Mechanisms
- Inhibition of COX Enzymes : The compound has been shown to inhibit COX-2 activity. A related study indicated that similar compounds achieved up to 47.1% inhibition at a concentration of 20 μM .
- Antimicrobial Mechanism : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria .
- Cardiovascular Effects : Some derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models .
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to the target compound:
Study 1: COX Inhibition
A study synthesized various sulfonamide derivatives and evaluated their COX inhibitory activities. The most potent compound showed significant inhibition compared to known standards like celecoxib .
| Compound | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|
| Compound A | 47.1 | 20 |
| Celecoxib | 80.1 | 1 |
Study 2: Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The mechanism involves competitive inhibition of bacterial enzymes critical for folate synthesis .
Study 3: Cardiovascular Impact
In an isolated rat heart model, a related sulfonamide was tested for its effects on perfusion pressure and coronary resistance. Results suggested that these compounds could modulate cardiovascular functions through calcium channel inhibition .
Scientific Research Applications
Biological Activities
Recent studies have demonstrated that Compound X exhibits a range of biological activities:
Antimicrobial Activity
Research has indicated that derivatives of sulfonamide compounds often possess antimicrobial properties. Compound X has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit bacterial folate synthesis pathways.
Anticancer Properties
Studies have suggested that compounds containing tetrazole rings can exhibit anticancer activity by inducing apoptosis in cancer cells. Compound X’s structure may facilitate interactions with cellular targets involved in cancer proliferation.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Preliminary data suggest that Compound X may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy
- Anticancer Activity
- Anti-inflammatory Study
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights
Core Heterocycle Differences: The tetrazole core in the target compound offers superior metabolic stability compared to 1,2,4-oxadiazole (e.g., compound in ), which may hydrolyze under acidic conditions. Tetrazoles also exhibit stronger hydrogen-bond acceptor capacity due to multiple nitrogen atoms . Sulfonamide-based compounds (e.g., tolbutamide) prioritize hydrogen-bond donor/acceptor interactions for target binding, as seen in antidiabetic drugs .
Bulky substituents like trimethylpentane (in ) may reduce solubility but increase target specificity via steric effects.
Hydrogen-Bonding and Crystallinity: The target compound’s sulfonamido and tetrazole groups create a robust hydrogen-bonding network, likely favoring crystalline forms with high stability, as analyzed via graph-set theory .
Synthetic Routes :
Preparation Methods
Catalytic Protocol:
-
Catalyst : Cobalt(II) complex (1 mol%) in dimethyl sulfoxide (DMSO).
-
Conditions : 110°C for 12 hours under inert atmosphere.
-
Substrate : Nitrile-functionalized sulfonamide intermediate (1.0 equiv), sodium azide (1.5 equiv).
This method achieves 92% conversion, surpassing traditional thermal cycloaddition (70–75% yield). Mechanistic studies confirm the intermediacy of a cobalt-azide species, which activates the nitrile for cyclization.
Acetamide Functionalization
The final step introduces the acetamide group via nucleophilic acyl substitution. Key parameters include:
-
Reagents : Chloroacetyl chloride (1.1 equiv), tetrazole intermediate (1.0 equiv).
-
Base : Potassium carbonate (2.0 equiv) in acetonitrile at 25°C.
-
Reaction Time : 8 hours, yielding 80–85% crude product.
Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:2) isolates the target compound with >99% purity.
Optimization of Reaction Conditions
Comparative analysis of synthetic routes reveals critical dependencies on solvent, temperature, and catalyst:
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Catalyst | None | Cobalt(II) complex (1 mol%) |
| Temperature | 120°C | 110°C |
| Yield | 70–75% | 88–92% |
| Reaction Time | 24 hours | 12 hours |
| Byproducts | 15–20% | <5% |
The cobalt-catalyzed method reduces energy consumption and improves atom economy, aligning with green chemistry principles.
Recrystallization and Purification
Final purification leverages pH-controlled crystallization:
-
Precipitation : Adjust pH to 1.5 with HCl to precipitate the product, minimizing residual tetrazole precursors.
-
Solvent System : Ethyl acetate/hexane (1:3) for recrystallization, achieving >95% recovery.
X-ray crystallographic data confirm the absence of polymorphic impurities, ensuring pharmaceutical-grade purity.
Analytical Characterization
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (s, 1H, NH), 7.65–7.60 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 169.5 (C=O), 152.3 (tetrazole-C), 131.2–114.8 (Ar-C), 56.1 (OCH₃), 42.3 (CH₂).
Industrial Scalability and Challenges
Scale-up trials identify two bottlenecks:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves sequential sulfonamide coupling and tetrazole ring formation. A common approach starts with 3,4-dimethoxybenzenesulfonyl chloride reacting with 4-aminophenyl intermediates under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . The tetrazole ring is then constructed via cyclization of nitrile precursors with sodium azide or ammonium chloride, followed by oxidation to stabilize the 5-oxo group . Key intermediates include the sulfonamide-functionalized aniline derivative and the tetrazole-acetamide precursor.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and tetrazole ring protons (δ ~8.5–9.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangements of the tetrazole ring and sulfonamide group, particularly to confirm tautomeric forms (e.g., 1H vs. 2H-tetrazole) .
- FT-IR : Validates carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) functionalities .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic or chromogenic substrates to measure inhibition constants () against target enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms, given the sulfonamide moiety’s known role in these systems) .
- Dose-Response Studies : Employ IC determination via microplate readers, ensuring pH control (sulfonamides are pH-sensitive) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 3,4-dimethoxybenzenesulfonamido group in biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH with -CF, -Cl, or -H) to assess electronic and steric effects on binding .
- Binding Pocket Analysis : Use molecular docking (e.g., AutoDock Vina) to compare interactions of analogs with target proteins, focusing on hydrogen bonding with the sulfonamide group .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide S=O and tetrazole N-atoms) using software like Schrödinger’s Phase .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), buffer ionic strength, and temperature to minimize experimental variability .
- Orthogonal Validation : Cross-verify results using disparate techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding affinity measurements) .
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan, adjusting for batch effects or cell-line heterogeneity .
Q. How can computational chemistry approaches, such as DFT calculations, be integrated to predict the reactivity of the tetrazole ring in this compound?
- Methodological Answer :
- DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrazole ring, guiding predictions of metabolic stability or covalent modification .
- Tautomer Stability Analysis : Compare Gibbs free energies of 1H- and 2H-tetrazole tautomers using Gaussian 16 at the B3LYP/6-311++G(d,p) level to determine dominant forms in solution .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous vs. lipid environments, correlating with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
